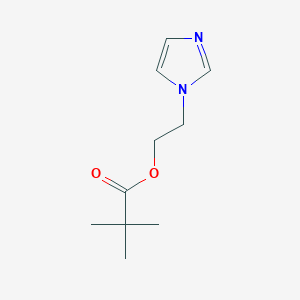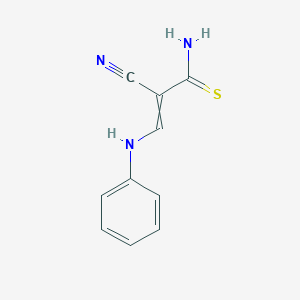
2-Propenethioamide, 2-cyano-3-(phenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenethioamide, 2-cyano-3-(phenylamino)- is an organic compound with the molecular formula C10H8N2S and a molecular weight of 188.249 g/mol . This compound is known for its unique structure, which includes a cyano group, a phenylamino group, and a propenethioamide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 2-Propenethioamide, 2-cyano-3-(phenylamino)- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a cyanoacetamide with a phenyl isothiocyanate in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Propenethioamide, 2-cyano-3-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Propenethioamide, 2-cyano-3-(phenylamino)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propenethioamide, 2-cyano-3-(phenylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Propenethioamide, 2-cyano-3-(phenylamino)- can be compared with other similar compounds, such as:
2-Propenethioamide, 2-cyano-3-(4-methylphenylamino)-: This compound has a similar structure but with a methyl group on the phenyl ring, which can affect its chemical and biological properties.
2-Propenethioamide, 2-cyano-3-(4-fluorophenyl)-: The presence of a fluorine atom on the phenyl ring can significantly alter the compound’s reactivity and biological activity.
These comparisons highlight the uniqueness of 2-Propenethioamide, 2-cyano-3-(phenylamino)- in terms of its specific chemical structure and the resulting properties.
Propiedades
Número CAS |
100781-94-0 |
|---|---|
Fórmula molecular |
C10H9N3S |
Peso molecular |
203.27 g/mol |
Nombre IUPAC |
3-anilino-2-cyanoprop-2-enethioamide |
InChI |
InChI=1S/C10H9N3S/c11-6-8(10(12)14)7-13-9-4-2-1-3-5-9/h1-5,7,13H,(H2,12,14) |
Clave InChI |
GJYKMQRTLXCKRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC=C(C#N)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


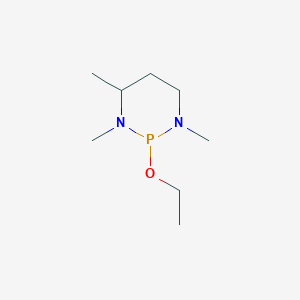
![[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B14339651.png)
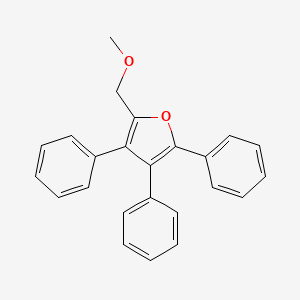
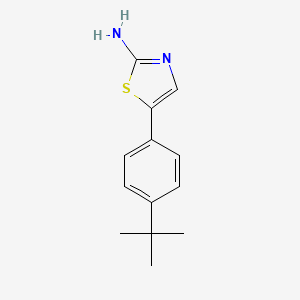
![Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]-](/img/structure/B14339660.png)
![1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14339668.png)
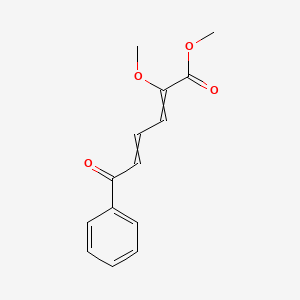
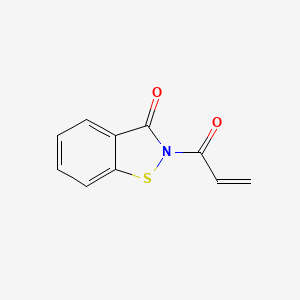
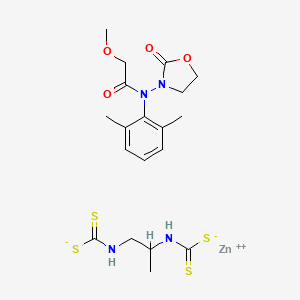
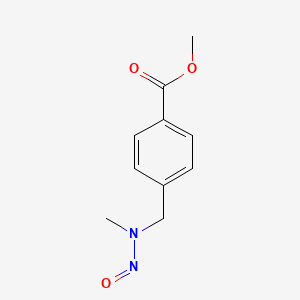
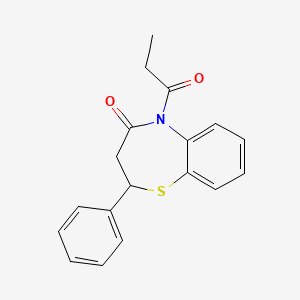
![1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid](/img/structure/B14339705.png)
